molecular formula C6H5N3O4S B15359914 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid

6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid

Cat. No.: B15359914
M. Wt: 215.19 g/mol
InChI Key: WKOMYLSAOLXRLQ-UHFFFAOYSA-N
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Description

6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is a heterocyclic compound featuring a fused pyrrolopyrimidine core with a sulfonic acid group at the C2 position. The sulfonic acid moiety confers high hydrophilicity, making the compound highly water-soluble, a critical feature for pharmaceutical formulations .

Properties

Molecular Formula

C6H5N3O4S

Molecular Weight

215.19 g/mol

IUPAC Name

6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-2-sulfonic acid

InChI

InChI=1S/C6H5N3O4S/c10-4-1-3-2-7-6(14(11,12)13)9-5(3)8-4/h2H,1H2,(H,11,12,13)(H,7,8,9,10)

InChI Key

WKOMYLSAOLXRLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2NC1=O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrrole and pyrimidine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and continuous flow processes. The choice of reagents, solvents, and purification techniques is optimized to achieve high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including sulfonic acid derivatives, amides, esters, and other functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of organic materials, dyes, and other chemical products. Its unique properties and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and related heterocyclic derivatives:

Compound Class/Name Core Structure Key Substituents Biological Activity Physicochemical Properties
Target Compound Dihydropyrrolopyrimidine Sulfonic acid at C2 Not explicitly reported High solubility (sulfonic acid group)
Thiazolo-triazole derivatives [1] Thiazolo[3,2-b]-1,2,4-triazole Aryloxymethyl, Cl/F substituents Moderate-to-strong antimicrobial activity Moderate solubility; Cl/F groups enhance lipophilicity
RP 48497 (Eszopiclone derivative) [2] Dihydropyrrolo[3,4-b]pyrazinone Chloropyridinyl Photodegradation product Stability influenced by reduction/chlorination steps
Thiopyrano-thiazoles [4] Fused thiopyrano[2,3-d]thiazole Norbornane, chlorophenyl Anticancer, antitrypanosomal Lipophilic (norbornane enhances membrane penetration)

Key Findings from Research

Antimicrobial Activity
  • Thiazolo-triazole analogs (e.g., 2-aryloxymethyl derivatives) demonstrate moderate-to-good antimicrobial activity, with halogenated (Cl/F) aryl groups significantly enhancing efficacy.
Anticancer and Antitrypanosomal Activity
  • Thiopyrano-thiazoles with norbornane moieties (e.g., compound IId) show selective inhibition of leukemia cells (IC₅₀ <1 µM). The sulfonic acid group in the target compound could introduce polar interactions with biological targets, but steric hindrance from bulky groups (e.g., norbornane in thiopyrano-thiazoles) may be more critical for selective binding .

Mechanistic and Pharmacological Insights

  • Sulfonic Acid vs. Halogen Substituents : The sulfonic acid group enhances solubility but may reduce bioavailability due to poor membrane penetration. In contrast, halogenated analogs (e.g., Cl/F-substituted thiazolo-triazoles) balance lipophilicity and target affinity, favoring antimicrobial activity .
  • Core Structure Influence: The pyrrolopyrimidine core in the target compound shares electronic similarities with pyrrolopyrazinones (e.g., RP 48497) but differs in nitrogen positioning, which could alter binding to enzymatic targets like kinases or proteases .

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